Cas no 1977-08-8 (2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine)

2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine structure
1977-08-8 structure
Product Name:2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
CAS No:1977-08-8
MF:C18H19ClN4
MW:326.823262453079
CID:165184
PubChem ID:16104
Update Time:2025-04-19

2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
    • 2-Chloro-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine
    • HF-2046
    • Isoclozapine
    • 8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,5]benzodiazepine
    • 5H-Dibenzo[b,e][1,4]diazepine,2-chloro-11-(4-methyl-1-piperazinyl)-
    • 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-benzo(b,e)(1,4)diazepine
    • 2-chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine
    • 5H-DIBENZO(b,e)(1,4)DIAZEPINE,2-CHLORO-11-(4-METHYL-1-PIPERAZINYL)
    • 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine
    • HF 2046
    • NCGC00386501-01
    • E98703
    • 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 2-CHLORO-11-(4-METHYL-1-PIPERAZINYL)-
    • DTXSID40173464
    • 8-CHLORANYL-6-(4-METHYLPIPERAZIN-1-YL)-11H-BENZO(B)(1,4)BENZODIAZEPINE
    • 4Q6V732VRT
    • BRN 0763655
    • CHEMBL415300
    • UNII-4Q6V732VRT
    • 8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
    • 2-Chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine(isoclozapine)
    • BDBM50010594
    • SCHEMBL140207
    • 1977-08-8
    • DB-217114
    • Inchi: 1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-12-13(19)6-7-15(14)20-16-4-2-3-5-17(16)21-18/h2-7,12,20H,8-11H2,1H3
    • InChI Key: APOMSSAGEAOUGO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=NC1C=CC=CC=1N2)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 326.13000
  • Monoisotopic Mass: 326.129824
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.9
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 483.8°C at 760 mmHg
  • Flash Point: 246.4°C
  • Refractive Index: 1.681
  • Solubility: Insuluble (7.5E-3 g/L) (25 ºC),
  • PSA: 30.87000
  • LogP: 3.17210

2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Pricemore >>

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